molecular formula C12H12N2O B8339372 2-(1-Methyl-3-oxobut-1-enylamino)benzonitrile

2-(1-Methyl-3-oxobut-1-enylamino)benzonitrile

Cat. No. B8339372
M. Wt: 200.24 g/mol
InChI Key: JMHQMRVQXICDKM-UHFFFAOYSA-N
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Patent
US06339077B1

Procedure details

1-(4-Amino-2-methylquinolin-3-yl)ethanone was prepared by a known process, starting from 2-(1-methyl-3-oxobut-1-enylamino)benzonitrile, by cyclization with CuCl and K2CO3 (J. Med. Chem., 31:1278 (1988)) or by a NaOMe-promoted process (Eur. Pat. Appl., C07D 215/42); yielding a yellow solid; MS(Cl): M++H=201.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11])=[CH:3][C:4](=[O:6])[CH3:5].C([O-])([O-])=O.[K+].[K+].C[O-].[Na+]>Cl[Cu]>[NH2:11][C:10]1[C:9]2[C:8](=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:7]=[C:2]([CH3:1])[C:3]=1[C:4](=[O:6])[CH3:5] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(C)=O)NC1=C(C#N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielding a yellow solid

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC2=CC=CC=C12)C)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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